An In-Depth Technical Guide to 3-Pentynoic Acid: Chemical Properties and Structure
An In-Depth Technical Guide to 3-Pentynoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pentynoic acid, a member of the alkynoic acid family, is a valuable building block in organic synthesis, particularly in the development of complex molecular architectures and pharmacologically active agents. Its unique structural features, combining a carboxylic acid moiety with a carbon-carbon triple bond, provide a versatile platform for a wide range of chemical transformations. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-pentynoic acid, providing essential knowledge for its effective application in research and development. Notably, it serves as a key intermediate in the synthesis of Salinosporamide A, a potent proteasome inhibitor with anticancer properties, and in the preparation of small-molecule inhibitors of geranylgeranyltransferase Type I[1].
Section 1: Core Molecular Attributes
Structure and Identification
3-Pentynoic acid is a five-carbon carboxylic acid characterized by a terminal methyl group and a triple bond located at the C-3 position.
Molecular Structure of 3-Pentynoic Acid
Caption: A three-step synthetic workflow for 3-pentynoic acid.
Step-by-Step Methodology:
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Deprotonation of 1-Butyne:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 1-butyne in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add one equivalent of a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the stirred solution while maintaining the temperature below -70 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional hour to ensure complete formation of the butyn-1-ide anion.
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Carboxylation:
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Cool the reaction mixture back down to -78 °C.
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Introduce a stream of dry carbon dioxide gas into the flask or add crushed dry ice in small portions.
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Continue the addition of carbon dioxide until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, slowly warm the mixture to room temperature.
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Acidic Workup and Purification:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and acidify with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2.
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Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-pentynoic acid.
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Further purification can be achieved by recrystallization or column chromatography.
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Section 3: Chemical Reactivity and Applications
The dual functionality of 3-pentynoic acid makes it a versatile reagent in organic synthesis. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction, while the alkyne moiety can participate in a variety of addition and coupling reactions.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality of 3-pentynoic acid can be readily transformed into other functional groups. For instance, esterification can be achieved by reacting it with an alcohol in the presence of an acid catalyst.
Reactions of the Alkyne Group
The carbon-carbon triple bond in 3-pentynoic acid is a site of high electron density, making it susceptible to electrophilic addition reactions. It can also be deprotonated at the terminal alkyne position to form a nucleophile for carbon-carbon bond formation.
Key Reaction Pathways of 3-Pentynoic Acid
Caption: Overview of the primary reaction types for 3-pentynoic acid.
Section 4: Spectroscopic Characterization
Definitive experimental spectroscopic data for 3-pentynoic acid is not widely published. However, based on its structure, the following characteristic spectral features can be predicted.
¹H NMR Spectroscopy (Predicted)
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CH₃-C≡C- (propargylic methyl): A singlet or a triplet (if coupled to the methylene protons through the triple bond, though this coupling is often small) around δ 1.8-2.0 ppm.
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-C≡C-CH₂-COOH (propargylic methylene): A singlet or a quartet (if coupled to the methyl protons) around δ 3.2-3.5 ppm.
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-COOH (carboxylic acid): A broad singlet at a downfield chemical shift, typically > δ 10 ppm.
¹³C NMR Spectroscopy (Predicted)
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CH₃-C≡C-: ~δ 4-6 ppm.
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-C≡C-CH₂-COOH: ~δ 15-20 ppm.
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CH₃-C≡C- and -C≡C-CH₂-COOH (alkynyl carbons): Two signals in the range of δ 70-90 ppm.
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-COOH (carbonyl): ~δ 170-180 ppm.
Infrared (IR) Spectroscopy (Predicted)
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O-H stretch (carboxylic acid): A very broad band from ~2500 to 3300 cm⁻¹.
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C≡C stretch (internal alkyne): A weak to medium absorption around 2200-2260 cm⁻¹.
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C=O stretch (carbonyl): A strong, sharp absorption around 1700-1725 cm⁻¹.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): A peak at m/z = 98.
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Key Fragmentation Patterns: Loss of the carboxylic acid group (-COOH, m/z = 45) and fragmentation of the alkyl chain.
Section 5: Safety and Handling
3-Pentynoic acid is classified as a corrosive and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Section 6: Conclusion
3-Pentynoic acid is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations, making it a key intermediate in the synthesis of complex natural products and medicinally relevant compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in research and drug development. Further investigation into its spectroscopic characterization and reaction scope will undoubtedly expand its applications in the future.
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